
4-Chloro-3-cyclopropoxypyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities
The chemical compound 4-Chloro-3-cyclopropoxypyridine serves as an intermediate in various synthetic pathways, leading to the development of compounds with significant antimicrobial, nematicidal, and herbicidal activities. For instance, a study conducted by Banothu et al. (2015) demonstrates the synthesis of highly stereoselective polysubstituted cyclopropane derivatives through a one-pot two-step tandem reaction involving pyridine. The synthesized compounds showed notable antimicrobial activity against bacterial and fungal strains, with certain derivatives exhibiting good nematicidal activity against Meloidogyne incognita (Banothu, Basavoju, & Bavantula, 2015).
Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine by Zuo Hang-dong (2010), a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The research highlighted the optimization of reaction conditions to achieve an overall yield of up to 48.7%, based on nicotinamide (Zuo Hang-dong, 2010).
Advanced Materials and Catalysis
Research into this compound and related compounds extends into the realm of advanced materials and catalysis. For instance, cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which involve related pyridine coordination, have been developed for their photophysical properties, highlighting potential applications in materials science and organic electronics (Mancilha et al., 2011).
Furthermore, the synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been explored for their herbicidal and fungicidal activities, underscoring the versatility of pyridine derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).
Environmental and Green Chemistry
In environmental applications, this compound derivatives can contribute to green chemistry solutions. For example, research on improving hydrodechlorination activity in Pd/C catalysts through nitrogen doping of activated carbon supports demonstrates the role of pyridine derivatives in enhancing catalytic performance for environmental remediation processes (Ruiz-Garcia et al., 2020).
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the SM coupling .
Mode of Action
In the context of the SM coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the sm coupling, the compound likely plays a role in the formation of carbon–carbon bonds .
Result of Action
In the context of the sm coupling, the compound likely contributes to the formation of carbon–carbon bonds .
Action Environment
The success of the sm coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Analyse Biochimique
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-3-cyclopropoxypyridine is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Propriétés
IUPAC Name |
4-chloro-3-cyclopropyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYRAUJWPXHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)
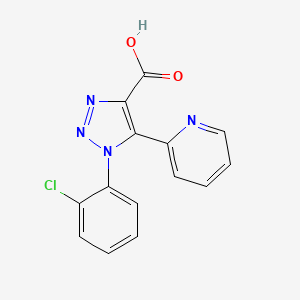
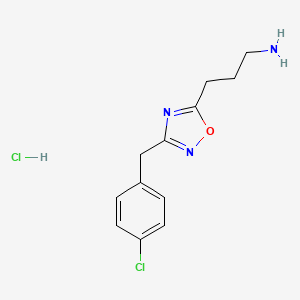
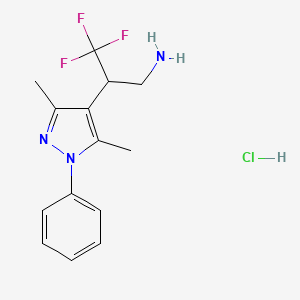

![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)

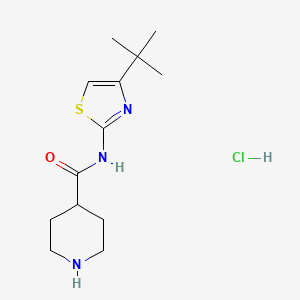
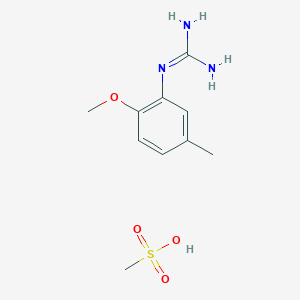
![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)
![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
